Regiochemistry: 3-Fluorophenyl vs. 4-Fluorophenyl
In the Merck pyrrolidine CCR5 program, the 3-fluorophenyl substitution (present in the target compound) was explicitly retained in the pharmacophore optimization. The patent literature identifies 3-fluorophenyl as a preferred embodiment for maintaining receptor affinity, whereas the 4-fluorophenyl regioisomer is notably absent from the most potent, orally bioavailable candidates due to suboptimal receptor complementarity [1]. This positional fluorine effect creates a critical entry point for the target intermediate that cannot be replicated by its 4-fluorophenyl isomer.
| Evidence Dimension | Regiochemistry of aryl substitution and impact on downstream lead optimization |
|---|---|
| Target Compound Data | Contains 3-fluorophenyl; leads to clinical candidate Sch-351125 (IC50 ~2 nM vs. HIV-1 BaL) [2] |
| Comparator Or Baseline | 4-fluorophenyl pyrrolidine analogs; less favored in lead optimization, with potency drops typically >10-fold in the same scaffold [3] |
| Quantified Difference | No direct IC50 drop for exact intermediate. Class-level inference: ~10-fold potency advantage favoring 3-fluorophenyl motif in optimized antagonists. |
| Conditions | CCR5 binding assay (CHO cells) and HIV-1 antiviral assay (PBMCs) |
Why This Matters
Procurement of the 3-fluorophenyl intermediate directly enables synthesis of the most potent CCR5 antagonist series, saving medicinal chemistry resources and avoiding synthetic dead ends.
- [1] US Patent 20020094989A1. Pyrrolidine modulators of CCR5 chemokine receptor activity. Merck & Co., Inc., 2001. View Source
- [2] Strizki, J. M., et al. (2001). SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. Proceedings of the National Academy of Sciences, 98(22), 12718-12723. View Source
- [3] Kazmierski, W. M., et al. (2003). Recent progress in discovery of small-molecule CCR5 chemokine receptor ligands as HIV-1 inhibitors. Bioorganic & Medicinal Chemistry, 11(13), 2663-2676. View Source
